molecular formula C₂₆H₅₄NO₇P B116379 2-Octadecanoyl-sn-glycero-3-phosphocholine CAS No. 4421-58-3

2-Octadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B116379
CAS RN: 4421-58-3
M. Wt: 523.7 g/mol
InChI Key: IQGPMZRCLCCXAG-RUZDIDTESA-N
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Description

2-Octadecanoyl-sn-glycero-3-phosphocholine, also known as 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), is a phosphatidylcholine with stearoyl (octadecanoyl) acyl groups . It is generally the most abundant lipid in animal cell membranes, providing a structural framework .


Synthesis Analysis

The synthesis of 2-Octadecanoyl-sn-glycero-3-phosphocholine is computationally generated . The exact mass is calculated to be 677.499557 with the formula C36H72NO8P .


Molecular Structure Analysis

The molecular structure of 2-Octadecanoyl-sn-glycero-3-phosphocholine is represented by the formula C36H72NO8P . The InChiKey is SFECNOKDRVZBKD-UUWRZZSWSA-N .


Chemical Reactions Analysis

As a phosphatidylcholine, 2-Octadecanoyl-sn-glycero-3-phosphocholine plays a key role in the formation of membrane bilayers . It is also an integral component of the lipoproteins, especially the HDL .


Physical And Chemical Properties Analysis

The exact mass of 2-Octadecanoyl-sn-glycero-3-phosphocholine is calculated to be 677.499557 with the formula C36H72NO8P .

Scientific Research Applications

Physical Chemical Characteristics and Biological Activities

2-Octadecanoyl-sn-glycero-3-phosphocholine and its analogs, such as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have been explored for their physical chemical characteristics, particularly focusing on their critical micellar concentration and biological activities. These studies employed a variety of analytical techniques including NMR, gas liquid chromatography, and surface tension techniques, revealing that these compounds likely exist as monomolecular species at concentrations typically used in biological studies. This indicates that their diverse biological activities cannot be explained solely by their physical properties like critical micellar concentration (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Effects on Secretion in Exocrine Secretory Glands

Analogous compounds of 2-Octadecanoyl-sn-glycero-3-phosphocholine have been observed to significantly stimulate amylase release in guinea pig isolated parotid gland and exocrine pancreatic lobules, suggesting their impact on the function of exocrine glands at low concentrations. These effects resemble those produced by acetylcholine and result from the interaction with plasma membrane receptors (Söling, Eibl, & Fest, 1984).

NMR Studies and Molecular Organization in Multibilayers

Magic-angle spinning NMR studies have been employed to understand the molecular organization in multibilayers formed by compounds like 1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphocholine. These studies offer insights into the liquid crystalline-to-gel phase transition, motional behavior of chemical moieties, and suggest a degree of interdigitation in the multibilayers formed by these phospholipids (Halladay, Stark, Ali, & Bittman, 1990).

Intestinal Absorption and Inhibition of Phospholipases

Research has also been directed towards understanding the intestinal absorption of phospholipid analogs like 1-dodecyl 2-[1-14C] octanamido-sn-2-deoxy-glycero-3-phosphocholine in rats. These studies highlight their high rate of absorption and potential as inhibitors of phospholipases, enzymes critical in various biological processes (Boucrot, Bourass, Elkihel, Letourneux, & Gandemer, 1997).

Interaction with Ion Channels and Potential Therapeutic Applications

The interaction of phospholipid compounds with plasma membrane ion channels has been hypothesized, leading to the modulation of their function. This property is being explored for potential therapeutic applications, particularly in the context of anti-cancer properties (Potier et al., 2011).

Safety And Hazards

No special measures are required for handling 2-Octadecanoyl-sn-glycero-3-phosphocholine. It generally does not irritate the skin . In case of inhalation, fresh air should be supplied and a doctor should be consulted if complaints persist .

Future Directions

2-Octadecanoyl-sn-glycero-3-phosphocholine is used as a non-hydrolyzable ether lipid in calcein-containing vesicles for calcein encapsulation . This suggests potential applications in the field of drug delivery and biomedical research.

properties

IUPAC Name

[(2R)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGPMZRCLCCXAG-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106459
Record name (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(0:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Octadecanoyl-sn-glycero-3-phosphocholine

CAS RN

4421-58-3
Record name (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4421-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(0:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Ichimori, T Hata, H Matsuki, S Kaneshina - Chemistry and physics of …, 1999 - Elsevier
In order to understand the effect of unsaturation on the thermotropic and barotropic phase behavior of phospholipid bilayer membranes, the phase transitions of 1,2-distearoyl-sn-glycero…
Number of citations: 57 www.sciencedirect.com
N Niezgoda, A Gliszczyńska… - Australian Journal of …, 2015 - CSIRO Publishing
… [ 21 ] 1,2-Octadecanoyl-sn-glycero-3-phosphocholine (2a) [ 24 ] was also prepared to compare its cytotoxic activity with those of 2b–e. Fatty acids used for the synthesis of PCs and the …
Number of citations: 17 www.publish.csiro.au
JW Jones, CJ Thompson, CL Carter… - Journal of Mass …, 2015 - Wiley Online Library
… can be seen by examining the accurate mass measurement of three common glycerophosphatidylcholines (PCs), 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine …
A Misra, A Shahiwala - 2019 - Springer
… MMP Matrix metalloproteinases MLVs Multilamellar vesicles MVLs Multivesicular liposomes mPEG Methoxy-PEG MSPC 1-Tetradecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine …
Number of citations: 12 link.springer.com
RL Kozlowski, TW Mitchell, SJ Blanksby - Scientific reports, 2015 - nature.com
… ); PC 18:0/18:1(9Z) (1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine); and PC 18:1(9Z)/18:0 (1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphocholine) …
Number of citations: 49 www.nature.com
RE Deimler, M Sander, GP Jackson - International journal of mass …, 2015 - Elsevier
… Lipids used in this experiment included 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine PSPC (PSPC, 16:0/18:0), 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-…
Number of citations: 43 www.sciencedirect.com
P Li, GP Jackson - Journal of mass spectrometry, 2017 - Wiley Online Library
… The involved lipids and their shorthand designations are as follows: 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine (PSPC, 160/180), 1-hexadecanoyl-2-(9Z-…
HL Wu, HK Tsao, YJ Sheng - The Journal of chemical physics, 2016 - pubs.aip.org
… The mapping between realistic mixed-chain lipid, ie, lipid with asymmetric tail lengths (1-tetradecanoyl2-octadecanoyl-sn-glycero-3-phosphocholine (MSPC)) and model lipid (H3(T5T7)…
Number of citations: 15 pubs.aip.org
P Sosa‐Acosta, GPC Evaristo… - PROTEOMICS …, 2023 - Wiley Online Library
Purpose Our main goal is to identify the alterations in the amniotic fluid (AF) metabolome in Zika virus (ZIKV)‐infected patients and their relation to congenital Zika syndrome (CZS) …
Number of citations: 3 onlinelibrary.wiley.com
K Fan, ZX Mao, J Wang, Q Xu, PL Liu, J Wang, DD Wei… - 2022 - researchsquare.com
Background Occupational irritant contact dermatitis (OICD) usually manifests as impaired skin barrier function. The composition of the skin surface lipids (SSLs) determined the skin …
Number of citations: 3 www.researchsquare.com

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